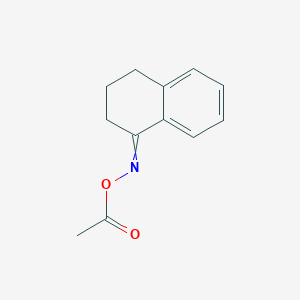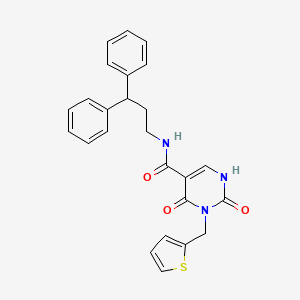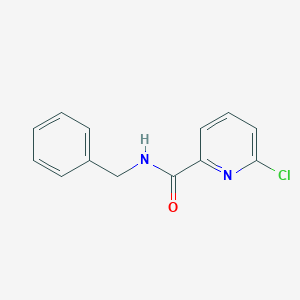
1,1-Difluoro-4-phenyl-1,3-butadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-4-phenyl-1,3-butadiene is an organic compound characterized by the presence of two fluorine atoms and a phenyl group attached to a butadiene backbone. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 1,1-Difluoro-4-phenyl-1,3-butadiene typically involves the reaction of acetophenone with methyl-difluoroacetate. This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1,1-Difluoro-4-phenyl-1,3-butadiene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-4-phenyl-1,3-butadiene has several applications in scientific research:
Biology: The compound’s interactions with biological molecules are explored to understand its potential as a bioactive agent.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism by which 1,1-Difluoro-4-phenyl-1,3-butadiene exerts its effects involves its interaction with specific molecular targets. The compound’s fluorine atoms and phenyl group play crucial roles in its reactivity and interactions. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
1,1-Difluoro-4-phenyl-1,3-butadiene can be compared with other similar compounds, such as:
- 4,4-Difluoro-1-phenyl-1,3-butanedione
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
These compounds share structural similarities but differ in the number and position of fluorine atoms. The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these related compounds .
Eigenschaften
Molekularformel |
C10H8F2 |
|---|---|
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
[(1E)-4,4-difluorobuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C10H8F2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+ |
InChI-Schlüssel |
RJMIJTCQUMTFSQ-QPJJXVBHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=C(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B14115488.png)
![2,3-bis({4-[bis(4-methoxyphenyl)amino]phenyl})-N,N-bis(4-methoxyphenyl)quinoxalin-6-amine](/img/structure/B14115491.png)
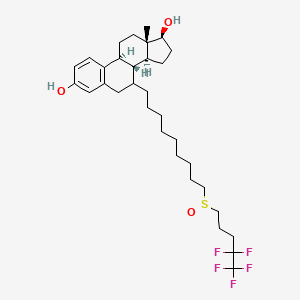
![2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B14115496.png)

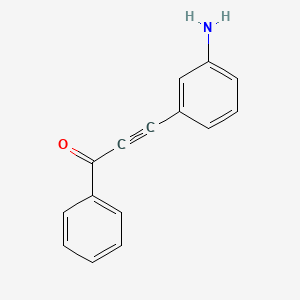
![3-Pyrrolidinone, 5-(hydroxymethyl)-1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-, 3-(O-methyloxime), (5S)-](/img/structure/B14115508.png)
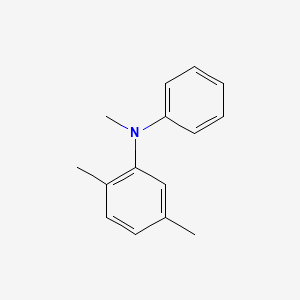
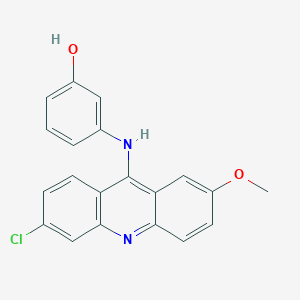
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B14115522.png)
